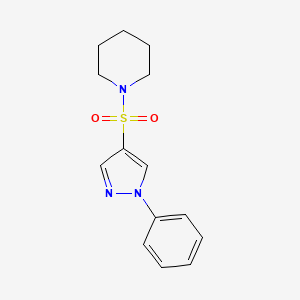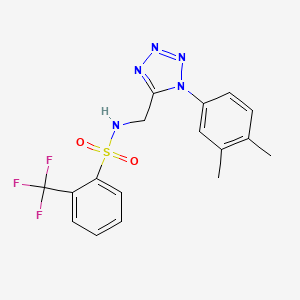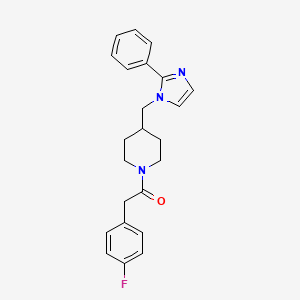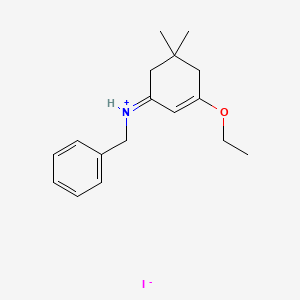![molecular formula C18H13FN6O3 B2580842 3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-49-9](/img/structure/B2580842.png)
3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazolo[4,5-d]pyrimidine core, which is a fused ring system incorporating a triazole ring and a pyrimidine ring . The compound also has fluorobenzyl and nitrobenzyl substituents, which can significantly influence its physical and chemical properties.Scientific Research Applications
Antibacterial Activity
The compound's structure, similar to triazolopyrimidine derivatives, has been linked to significant antibacterial activity. For example, certain derivatives have shown substantial antibacterial effectiveness against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli (Prakash et al., 2007).
Anticonvulsant and Antidepressant Activities
Compounds with a similar structure have been evaluated for their potential as anticonvulsants and antidepressants. Studies have found that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant anticonvulsant activity, potentially more efficient than standard drugs like carbamazepine (Zhang et al., 2016).
Antitumor and Anticancer Properties
Triazolopyrimidine derivatives have been investigated for their anti-tumor activities. For instance, they have demonstrated potential in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting their promise as anti-cancer drugs (Safari et al., 2020).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of similar compounds. For example, studies have detailed the synthesis process, crystal structure, and spectroscopic characterization of related pyrimidine derivatives (Lahmidi et al., 2019).
Fluorescence Sensing Applications
Some triazolopyrimidine derivatives have been explored for their potential in fluorescence sensing, particularly for the detection of nitroaromatic explosives. These compounds can undergo fluorescence quenching in the presence of nitroaromatic compounds, making them useful in sensing applications (Verbitskiy et al., 2016).
PET Imaging Agents for Tumor Detection
Derivatives of pyrazolo[1,5-a]pyrimidine, structurally similar to triazolopyrimidines, have been synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds have shown promising results in tumor uptake and could serve as new probes for PET tumor imaging (Xu et al., 2011).
Future Directions
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O3/c19-15-4-2-1-3-13(15)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-5-7-14(8-6-12)25(27)28/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEHPCZCPNNVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-dichloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-2-carboxamide](/img/structure/B2580759.png)


![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)
![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
